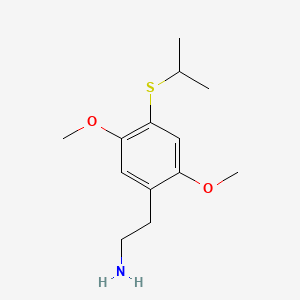

2,5-Dimethoxy-4-isopropylthiophenethylamine

Vue d'ensemble

Description

2,5-Dimethoxy-4-isopropylthiophenethylamine is a psychedelic phenethylamine belonging to the 2C family. It was first synthesized by Alexander Shulgin and is known for its entheogenic and hallucinogenic properties . This compound is structurally similar to other phenethylamines and has been used recreationally for its psychoactive effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-4-isopropylthiophenethylamine typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde.

Formation of Intermediate: The benzaldehyde is reacted with nitroethane in the presence of a base to form 2,5-dimethoxy-beta-nitrostyrene.

Reduction: The nitrostyrene is then reduced using a reducing agent such as lithium aluminum hydride to yield 2,5-dimethoxyphenethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its status as a controlled substance in many countries. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Dimethoxy-4-isopropylthiophenethylamine undergoes several types of chemical reactions:

Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides and sulfones.

Reduction: The nitro group in the intermediate stages can be reduced to an amine.

Substitution: The methoxy groups on the aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used for reduction reactions.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chloromethane under acidic conditions.

Major Products

Sulfoxides and Sulfones: Formed from the oxidation of the isopropylthio group.

Phenethylamine Derivatives: Resulting from the reduction of nitro groups.

Substituted Aromatic Compounds: Produced through electrophilic aromatic substitution.

Applications De Recherche Scientifique

2,5-Dimethoxy-4-isopropylthiophenethylamine has been studied for its psychoactive properties and potential therapeutic applications:

Chemistry: Used as a reference standard in analytical chemistry for the study of phenethylamines.

Biology: Investigated for its effects on serotonin receptors and potential use in neuropharmacology.

Medicine: Explored for its potential in psychotherapy and treatment of certain mental health conditions.

Industry: Limited industrial applications due to its controlled status, but it is used in research settings

Mécanisme D'action

The primary mechanism of action for 2,5-Dimethoxy-4-isopropylthiophenethylamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The compound acts as an agonist at these receptors, similar to other hallucinogenic phenethylamines .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,5-Dimethoxy-4-methylthiophenethylamine (2C-T-2)

- 2,5-Dimethoxy-4-ethylthiophenethylamine (2C-T-7)

- 2,5-Dimethoxy-4-propylthiophenethylamine (2C-T-21)

Uniqueness

2,5-Dimethoxy-4-isopropylthiophenethylamine is unique due to its specific substitution pattern on the aromatic ring, which influences its pharmacological profile and potency. Compared to other similar compounds, it has a distinct duration of action and intensity of effects .

Activité Biologique

2,5-Dimethoxy-4-isopropylthiophenethylamine, commonly referred to as 2C-T-4, is a member of the phenethylamine family and is known for its psychoactive properties. This compound has gained attention in both recreational and research contexts due to its potential effects on the serotonin system and its structural similarities to other hallucinogenic substances. This article explores the biological activity of 2C-T-4, focusing on its pharmacodynamics, toxicological aspects, and detection methods.

2C-T-4 is characterized by its unique chemical structure, which includes a thiophenyl group and methoxy substituents. The compound acts primarily as a serotonin receptor agonist , particularly at the 5-HT2A receptor, which is implicated in the modulation of mood, perception, and cognition. Research indicates that compounds with similar structures often exhibit psychedelic effects , attributed to their interaction with serotonin receptors .

Pharmacological Effects

The pharmacological profile of 2C-T-4 suggests a range of effects:

- Psychoactive Effects : Users report visual hallucinations, altered perception of time, and enhanced emotional experiences.

- Stimulant Properties : Some studies indicate that 2C-T-4 may possess stimulant-like effects, although these are typically less pronounced than those seen with traditional stimulants like amphetamines .

- Toxicity : Limited studies have been conducted on the long-term toxicity of 2C-T-4. However, it is crucial to note that compounds in the 2C family can have significant adverse effects, including cardiovascular issues and psychological distress when misused .

Case Studies

Several case studies highlight the biological activity and forensic implications of 2C-T-4:

- Forensic Toxicology : A study analyzed urine samples from individuals who had ingested 2C-T-4. The detection limits were established at 5 ng/mL using advanced chromatographic techniques . This study underscores the importance of developing reliable detection methods for new psychoactive substances (NPS) in forensic settings.

- Metabolic Studies : Research involving rats identified metabolites of 2C-T-4 in urine, providing insights into its metabolic pathways. The metabolites were detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for precise quantification and identification in biological matrices .

Detection Methods

Detection of 2C-T-4 in biological samples poses challenges due to its structural similarities with other psychoactive substances. Various analytical techniques have been developed:

| Method | Sample Type | Detection Limit |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Urine | 5 ng/mL |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Blood, Plasma | 10 ng/mL |

| Solid Phase Extraction | Vitreous Humor | 5 ng/mL |

These methods are crucial for toxicological screening and understanding the pharmacokinetics of 2C-T-4 in humans .

Propriétés

IUPAC Name |

2-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2S/c1-9(2)17-13-8-11(15-3)10(5-6-14)7-12(13)16-4/h7-9H,5-6,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYZSVKZKDPLDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(C=C(C(=C1)OC)CCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893915 | |

| Record name | 2,5-Dimethoxy-4-isopropylthiophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207740-25-8 | |

| Record name | 2,5-Dimethoxy-4-(isopropylthio)phenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207740-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2C-T-4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207740258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxy-4-isopropylthiophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2C-T-4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/558WSD71D4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.